

Technical Guide to 2-Bromobenzotrifluoride (CAS 392-83-6)

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Compound of Interest

Compound Name: 2-Bromobenzotrifluoride

Cat. No.: B1265661

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Bromobenzotrifluoride**, a versatile chemical intermediate. It covers its physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and application in organic synthesis.

Physicochemical Properties

2-Bromobenzotrifluoride, also known as 2-Bromo- α,α,α -trifluorotoluene, is a colorless to yellow or brown liquid.^{[1][2]} It is a key building block in the synthesis of pharmaceuticals and agrochemicals due to its unique combination of a bromo group, suitable for cross-coupling reactions, and a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of target molecules.^[1] The core physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	392-83-6	[1]
Molecular Formula	C ₇ H ₄ BrF ₃	[1]
Molecular Weight	225.01 g/mol	[1]
Appearance	Clear, colorless to yellow/brown liquid	[1] [2] [3]
Boiling Point	167-168 °C (lit.) / 171 °C	[1]
Density	1.652 g/mL at 25 °C (lit.) / 1.67 g/mL	[1]
Refractive Index (n ²⁰ /D)	1.482 (lit.) / 1.4805-1.4835 @ 20°C	[3]
Flash Point	52 °C (125.6 °F) - closed cup	
Purity	≥97.5% to 99% (GC)	[1] [3]

Spectroscopic Data Analysis

While raw spectral data is best sourced from dedicated databases, this section provides an analysis of the expected spectral features for **2-Bromobenzotrifluoride**, crucial for its identification and characterization.[\[4\]](#)[\[5\]](#)

2.1 ¹H NMR Spectroscopy The ¹H NMR spectrum will show complex signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-substitution pattern, the four aromatic protons will form a complex multiplet system. The electron-withdrawing nature of both the bromine and trifluoromethyl groups will generally shift these protons downfield compared to unsubstituted benzene.

2.2 ¹³C NMR Spectroscopy The ¹³C NMR spectrum will display seven distinct signals:

- Aromatic Carbons:** Six signals are expected in the aromatic region (approx. δ 120-140 ppm). The carbon attached to the bromine (C-Br) and the carbon attached to the trifluoromethyl group (C-CF₃) will have characteristic chemical shifts.

- Trifluoromethyl Carbon: The CF_3 carbon will appear as a quartet due to coupling with the three fluorine atoms (^1JCF), typically in the range of δ 120-130 ppm. The C-F coupling constant is characteristically large.[6]

2.3 Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key expected absorption peaks include:

- C-F Stretch: Strong, characteristic absorptions for the CF_3 group are expected in the 1350-1100 cm^{-1} region.
- Aromatic C=C Stretch: Peaks in the 1600-1450 cm^{-1} region.
- Aromatic C-H Stretch: Signals typically appear above 3000 cm^{-1} .
- C-Br Stretch: Found in the fingerprint region, typically between 600-500 cm^{-1} .[7]

Solubility Profile

Quantitative solubility data is not widely published. However, based on its chemical structure (a halogenated aromatic hydrocarbon) and its common use in organic synthesis, a qualitative solubility profile can be predicted. It is expected to be miscible with a wide range of common organic solvents and immiscible with water.[8]

Solvent Class	Representative Solvents	Predicted Solubility
Non-Polar Aprotic	Hexane, Toluene, Diethyl Ether	Soluble / Miscible
Polar Aprotic	Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate	Soluble / Miscible
Polar Aprotic (High Polarity)	Acetone, Acetonitrile (ACN), Dimethylformamide (DMF)	Soluble / Miscible
Polar Protic	Ethanol, Methanol	Soluble
Aqueous	Water	Insoluble

Safety and Handling

2-Bromobenzotrifluoride is a flammable liquid and causes skin and eye irritation.[\[7\]](#)

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

Hazard Information	Details	Source(s)
GHS Pictograms	GHS02 (Flammable), GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[7]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]
Storage	Store in a well-ventilated place. Keep cool. Flammables area.	
Incompatible Materials	Strong oxidizing agents, Strong bases.	

Experimental Protocols

Detailed methodologies for the synthesis of **2-Bromobenzotrifluoride** and its subsequent use in a cornerstone C-C bond-forming reaction are provided below.

5.1 Synthesis via Sandmeyer Reaction

This protocol details the synthesis of **2-Bromobenzotrifluoride** from 2-(trifluoromethyl)benzenamine.

Methodology:

- **Diazotization:** To a suitable reaction vessel, add 970 mL of hydrobromic acid (40%). While stirring, slowly add 308 g (1.9 mol) of 2-(trifluoromethyl)benzenamine.
- Cool the mixture to 0 °C using an ice bath.
- Prepare a solution of 140 g (2.03 mol) of sodium nitrite in 325 mL of water.
- Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, continue stirring for an additional 20 minutes while maintaining the low temperature.
- **Sandmeyer Reaction:** In a separate 2 L four-neck flask, prepare a suspension of 23.5 g (0.16 mol) of cuprous bromide in 65 mL of hydrobromic acid (40%).
- Stir this suspension vigorously at room temperature.
- Pour the previously prepared diazonium salt solution into the cuprous bromide suspension. A large amount of gas will be generated.
- After the addition is complete, continue stirring for 20 minutes.
- **Work-up and Purification:** Transfer the reaction mixture to a separatory funnel. The lower organic layer contains the product.
- Wash the organic layer with a basic solution (e.g., sat. NaHCO_3) followed by water.

- Perform a simple distillation on the crude product to obtain **2-Bromobenzotrifluoride** as a yellow liquid. (Expected yield: ~89%).

5.2 Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction between **2-Bromobenzotrifluoride** and an arylboronic acid.[9][10][11]

Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Bromobenzotrifluoride** (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as K_2CO_3 (3.0 mmol, 3.0 eq).[9]
- Add the palladium catalyst, for example, $Pd(OAc)_2$ (0.01 mmol, 1 mol%), and a suitable ligand like triphenylphosphine (PPh_3) (0.04 mmol, 4 mol%).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent system. A common choice is a mixture of an organic solvent and water, such as dioxane/water (4:1, 5 mL).
- Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

6.1 Synthesis Pathway Diagram



Diagram 1: Synthesis of 2-Bromobenzotrifluoride via Sandmeyer Reaction

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Caption: Synthesis of **2-Bromobenzotrifluoride** via Sandmeyer Reaction.

6.2 Experimental Workflow Diagram

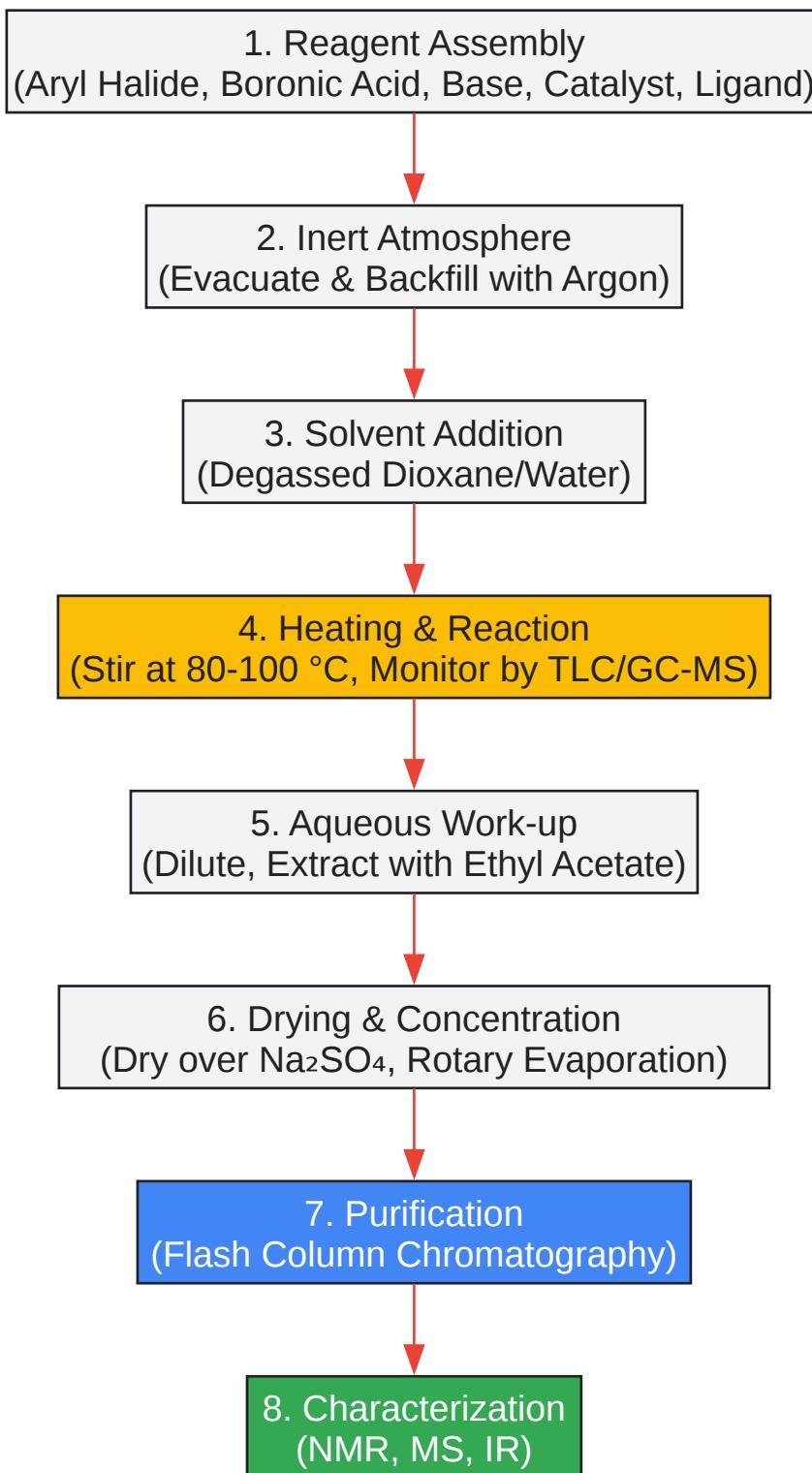


Diagram 2: General Workflow for Suzuki-Miyaura Coupling

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Caption: General Workflow for Suzuki-Miyaura Coupling.

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